6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a pyrimidine derivative that has garnered increasing interest in the scientific community due to its potential for therapeutic and diagnostic applications. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its significant photophysical properties and medicinal chemistry applications .
Preparation Methods
The synthesis of 6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 . Industrial production methods may involve microwave irradiation or conventional heating to achieve the desired chemical transformations .
Chemical Reactions Analysis
6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:
Biology: The compound exhibits enzymatic inhibitory activity, making it a candidate for studying enzyme interactions and inhibition mechanisms.
Medicine: Due to its antitumor properties, it is being explored for the development of new anticancer drugs.
Industry: Its photophysical properties make it useful in the development of advanced materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is a crucial enzyme in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant enzymatic inhibitory activity and cytotoxic effects against cancer cells.
The uniqueness of this compound lies in its specific structural modifications and the resulting enhanced photophysical and medicinal properties .
Properties
IUPAC Name |
6-ethyl-2,5-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-4-13-10(2)17-15-14(12-8-6-5-7-9-12)11(3)18-19(15)16(13)20/h5-9,18H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBALWJAFBKKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204879 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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